molecular formula C21H21N5O2 B11048104 2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-methylphenyl)acetamide

2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11048104
M. Wt: 375.4 g/mol
InChI Key: IZDXFSJFGMIXSS-UHFFFAOYSA-N
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Description

2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminopyridazine with an appropriate aldehyde to form the imidazo[1,5-b]pyridazine core. This intermediate is then subjected to further functionalization, including the introduction of the phenyl group and the acetamide moiety. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE: This compound is unique due to its specific structure and functional groups.

    Other Imidazo[1,5-b]pyridazine Derivatives: Compounds with similar core structures but different substituents, such as 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-ETHYLPHENYL)ACETAMIDE or 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE.

Uniqueness

The uniqueness of 2-{7-AMINO-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-(7-amino-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazin-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-13-7-9-16(10-8-13)23-18(27)12-15-11-17-19(14-5-3-2-4-6-14)24-21(22)26(17)25-20(15)28/h2-10,15H,11-12H2,1H3,(H2,22,24)(H,23,27)(H,25,28)

InChI Key

IZDXFSJFGMIXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CC3=C(N=C(N3NC2=O)N)C4=CC=CC=C4

Origin of Product

United States

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